molecular formula C18H10BrClN2OS B8550054 7-(2-Bromophenyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

7-(2-Bromophenyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B8550054
M. Wt: 417.7 g/mol
InChI Key: ANVIYLNCNGJPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Bromophenyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H10BrClN2OS and its molecular weight is 417.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H10BrClN2OS

Molecular Weight

417.7 g/mol

IUPAC Name

7-(2-bromophenyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C18H10BrClN2OS/c19-15-4-2-1-3-13(15)14-9-24-17-16(14)21-10-22(18(17)23)12-7-5-11(20)6-8-12/h1-10H

InChI Key

ANVIYLNCNGJPPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC3=C2N=CN(C3=O)C4=CC=C(C=C4)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the same manner as the synthesis of Compound 1, methyl 3-amino-4-(2-bromophenyl)thiophene-2-carboxylate (150 mg, 0.48 mmol), triethyl orthoformate (0.64 ml), 4-chloroaniline (75 mg, 0.59 mmol), and acetic acid (0.08 ml) were used to give 148.2 mg (0.35 mmol, 73% yield) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-amino-4-(2-bromophenyl)thiophene-2-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
solvent
Reaction Step One
Yield
73%

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